molecular formula C27H25N3O7 B11094772 4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid

4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid

Cat. No.: B11094772
M. Wt: 503.5 g/mol
InChI Key: RFVBGKMTHNWSBK-UHFFFAOYSA-N
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Description

4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including carboxylic acid, amide, and aromatic rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach is the coupling of 4-carboxyaniline with 2,2-dimethylpropanoyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with 3-amino-5-benzoylbenzoic acid to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain targets.

Properties

Molecular Formula

C27H25N3O7

Molecular Weight

503.5 g/mol

IUPAC Name

4-[[3-[(4-carboxyphenyl)carbamoyl]-5-(2,2-dimethylpropanoylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C27H25N3O7/c1-27(2,3)26(37)30-21-13-17(22(31)28-19-8-4-15(5-9-19)24(33)34)12-18(14-21)23(32)29-20-10-6-16(7-11-20)25(35)36/h4-14H,1-3H3,(H,28,31)(H,29,32)(H,30,37)(H,33,34)(H,35,36)

InChI Key

RFVBGKMTHNWSBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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